2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester
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Overview
Description
2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions .
Preparation Methods
The synthesis of 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester typically involves the reaction of 2-(t-Butoxycarbonyl)-6-chloropyridine with pinacol boronic acid under specific conditions. One common method includes refluxing the reactants in toluene overnight, followed by purification through flash column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of boron-containing drugs and probes.
Mechanism of Action
The mechanism of action of 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic and medicinal applications .
Comparison with Similar Compounds
Similar compounds to 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester include other boronic esters and boronic acids. Some examples are:
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 2-Pyridylboronic acid pinacol ester Compared to these compounds, this compound offers unique reactivity due to the presence of the t-butoxycarbonyl and chloropyridine groups, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-12(18)19-11)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAWJVXTSJUHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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